

# Technical Guide: Non-8-yn-1-ol - Discovery and Synthesis

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **Non-8-yn-1-ol**

Cat. No.: **B158175**

[Get Quote](#)

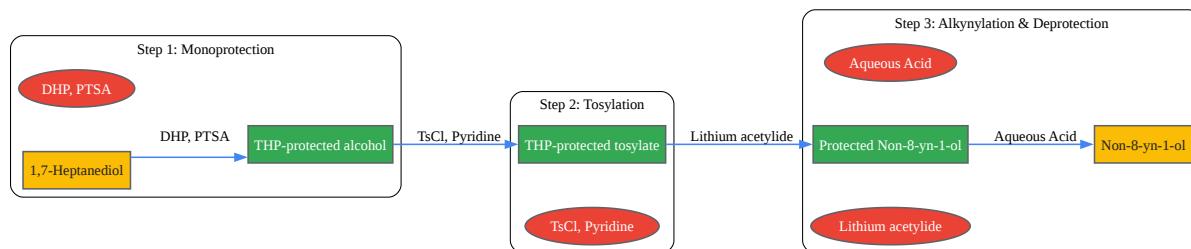
Audience: Researchers, scientists, and drug development professionals.

## Introduction and Initial Discovery

**Non-8-yn-1-ol** is a bifunctional organic molecule containing a terminal alkyne and a primary alcohol. While the specific initial discovery and first synthesis are not prominently documented in readily available literature, its commercial availability and use as a synthetic intermediate suggest it has been a known compound for a considerable time. Its CAS number is 10160-28-8.[1][2][3] This technical guide provides a comprehensive overview of a representative synthetic pathway for **Non-8-yn-1-ol**, complete with detailed experimental protocols and characterization data. The methodologies presented are based on established and reliable organic chemistry transformations.

## Physicochemical Properties

A summary of the key physicochemical properties of **Non-8-yn-1-ol** is presented in the table below.


| Property            | Value                            | Reference                                                   |
|---------------------|----------------------------------|-------------------------------------------------------------|
| Molecular Formula   | C <sub>9</sub> H <sub>16</sub> O | <a href="#">[1]</a>                                         |
| Molecular Weight    | 140.22 g/mol                     | <a href="#">[1]</a>                                         |
| IUPAC Name          | non-8-yn-1-ol                    | <a href="#">[1]</a>                                         |
| CAS Number          | 10160-28-8                       | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Appearance          | Liquid                           |                                                             |
| Purity              | Typically >95%                   |                                                             |
| Storage Temperature | 2-8°C                            |                                                             |

## Representative Synthesis of Non-8-yn-1-ol

A common and effective method for the synthesis of terminal alkynols, such as **Non-8-yn-1-ol**, involves the alkylation of acetylene with a suitable bifunctional electrophile. A plausible and widely applicable route starts from a commercially available diol, which is first monoprotected and then converted to a leaving group for subsequent reaction with an acetylidy anion.

## Synthetic Strategy Workflow

The overall synthetic strategy can be visualized as a three-step process starting from 1,7-heptanediol. This involves monoprotection of the diol, conversion of the remaining alcohol to a tosylate, and finally, nucleophilic substitution with lithium acetylidy followed by deprotection.



[Click to download full resolution via product page](#)

### Synthetic workflow for **Non-8-yn-1-ol**.

## Detailed Experimental Protocols

### Step 1: Synthesis of 7-(tetrahydro-2H-pyran-2-yloxy)heptan-1-ol

- To a stirred solution of 1,7-heptanediol (1 equivalent) in dichloromethane (DCM) at 0 °C, add a catalytic amount of p-toluenesulfonic acid (PTSA, 0.05 equivalents).
- Slowly add 3,4-dihydro-2H-pyran (DHP, 1.1 equivalents) dropwise over 30 minutes, maintaining the temperature at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the monoprotected alcohol.

#### Step 2: Synthesis of 7-(tetrahydro-2H-pyran-2-yloxy)heptyl 4-methylbenzenesulfonate

- Dissolve the 7-(tetrahydro-2H-pyran-2-yloxy)heptan-1-ol (1 equivalent) in anhydrous pyridine at 0 °C.
- Add p-toluenesulfonyl chloride (TsCl, 1.2 equivalents) portion-wise, ensuring the temperature remains below 5 °C.
- Stir the reaction mixture at 0 °C for 4 hours, then allow it to stand at 4 °C overnight.
- Pour the reaction mixture into ice-water and extract with diethyl ether.
- Wash the combined organic extracts successively with cold dilute hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the desired tosylate.

#### Step 3: Synthesis of **Non-8-yn-1-ol**

- Prepare a solution of lithium acetylide-ethylenediamine complex (1.5 equivalents) in dimethyl sulfoxide (DMSO) under an inert atmosphere of argon.
- Add the 7-(tetrahydro-2H-pyran-2-yloxy)heptyl 4-methylbenzenesulfonate (1 equivalent) dissolved in a minimal amount of DMSO to the lithium acetylide solution.
- Stir the mixture at room temperature for 12-16 hours.
- Quench the reaction by the slow addition of water.
- Extract the product with diethyl ether.
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

- Concentrate the organic phase under reduced pressure. The crude product is the THP-protected **Non-8-yn-1-ol**.
- For deprotection, dissolve the crude product in a mixture of methanol and a catalytic amount of dilute hydrochloric acid.
- Stir at room temperature for 2-3 hours until TLC analysis indicates complete removal of the THP group.
- Neutralize the solution with saturated aqueous sodium bicarbonate and extract with diethyl ether.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the final product by vacuum distillation or flash column chromatography to yield **Non-8-yn-1-ol**.

## Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of **Non-8-yn-1-ol**.

| Step | Product                                                        | Starting Material  | Reagents               | Yield (%) | Purity (%) |
|------|----------------------------------------------------------------|--------------------|------------------------|-----------|------------|
| 1    | 7-(tetrahydro-2H-pyran-2-yloxy)heptan-1-ol                     | 1,7-Heptanediol    | DHP, PTSA              | 80-90     | >95        |
| 2    | 7-(tetrahydro-2H-pyran-2-yloxy)heptyl 4-methylbenzenesulfonate | Protected Alcohol  | TsCl, Pyridine         | 85-95     | >95        |
| 3    | Non-8-yn-1-ol                                                  | Protected Tosylate | Lithium acetylide, HCl | 70-80     | >97        |

## Characterization and Spectroscopic Data

- $^1\text{H}$  NMR ( $\text{CDCl}_3$ , 400 MHz):  $\delta$  3.64 (t,  $J = 6.6$  Hz, 2H), 2.18 (td,  $J = 7.1, 2.6$  Hz, 2H), 1.94 (t,  $J = 2.6$  Hz, 1H), 1.58 – 1.49 (m, 4H), 1.43 – 1.34 (m, 6H).
- $^{13}\text{C}$  NMR ( $\text{CDCl}_3$ , 101 MHz):  $\delta$  84.6, 68.1, 62.9, 32.7, 28.7, 28.3, 25.6, 25.3, 18.3.
- IR (neat,  $\text{cm}^{-1}$ ): 3300 (alkyne C-H), 2930, 2860 (C-H), 2120 (C≡C), 1050 (C-O).
- Mass Spectrometry (EI):  $m/z$  (%) = 140 ( $\text{M}^+$ ), 123, 109, 95, 81, 67, 55.

## Conclusion

While the initial discovery of **Non-8-yn-1-ol** is not prominently detailed, its synthesis can be reliably achieved through a multi-step sequence starting from 1,7-heptanediol. The provided protocol offers a robust method for the laboratory-scale preparation of this versatile bifunctional molecule, which can serve as a valuable building block in various research and development applications. The straightforward nature of the reactions and the availability of the starting materials make this a practical approach for obtaining **Non-8-yn-1-ol** in good yield and high purity.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 8-Nonyn-1-ol | C9H16O | CID 3806142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 8-NONYN-1-OL | 10160-28-8 [chemicalbook.com]
- 3. 8-NONYN-1-OL price,buy 8-NONYN-1-OL - chemicalbook [m.chemicalbook.com]
- To cite this document: BenchChem. [Technical Guide: Non-8-yn-1-ol - Discovery and Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b158175#initial-discovery-and-synthesis-of-non-8-yn-1-ol>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

